molecular formula C20H20O4 B030758 Erythbidin A CAS No. 210050-83-2

Erythbidin A

Cat. No.: B030758
CAS No.: 210050-83-2
M. Wt: 324.4 g/mol
InChI Key: FWNBCUTXAPZFIT-ZDUSSCGKSA-N
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Description

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii. It belongs to the class of flavonoids and is known for its diverse biological activities. The compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Mechanism of Action

Target of Action

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii

Mode of Action

It is known that this compound has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of this compound.

Chemical Reactions Analysis

Types of Reactions: Erythbidin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as hydroxyl groups and aromatic rings .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

  • Phaseollinisoflavan
  • 2′-Methoxyphaseollinisoflavan
  • 2′-O-Methylphaseollidinisoflavan
  • Sandwicensin

Comparison: Erythbidin A is unique due to its specific substitution pattern, particularly the dimethylpyrene substitution at the 2′,3′-position. This structural feature distinguishes it from other similar flavonoids and contributes to its distinct biological activities .

Properties

IUPAC Name

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNBCUTXAPZFIT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?

A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.

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